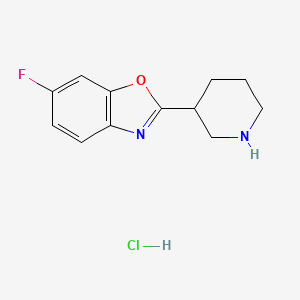

![molecular formula C11H11BrN2O2S B1448144 7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide CAS No. 1949816-70-9](/img/structure/B1448144.png)

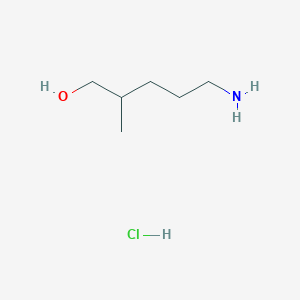

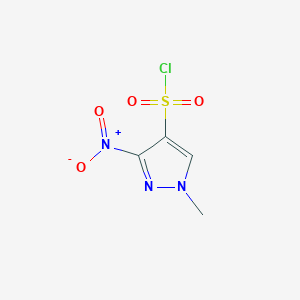

7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide

Overview

Description

Compounds with structures similar to the one you mentioned, such as [1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine and 6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine , are heterocyclic compounds. They often exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.

Molecular Structure Analysis

The molecular structure of these types of compounds is often characterized using techniques like Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and 1D and 2D 1H and 13C nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis

The chemical reactions involving these compounds often involve hydrazonoyl halides and alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, their yield, NMR spectrum, and other properties can be determined .Scientific Research Applications

Synthetic Utilities of o-Phenylenediamines

This review discusses the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines and various electrophilic reagents. The synthesis and biological applications of azolylthiazoles, which might share some structural similarities with the compound , are reviewed. Such compounds have been explored for their fluorescence and potential in creating cyanomethyl esters of arylacetic acids, indicating their relevance in synthetic chemistry and possibly in the development of fluorescent probes or synthetic intermediates (Ibrahim, 2011).

Antioxidant Capacity Reaction Pathways

A review on ABTS/PP decolorization assay illuminates the reaction pathways of antioxidant capacity, including the formation of coupling adducts and oxidative degradation leading to imine-like adducts. This study suggests the complexity and specificity of antioxidant reactions, which could be relevant when considering the antioxidant potential of structurally complex compounds such as the one (Ilyasov et al., 2020).

Synthetic and Structural Properties of Novel Substituted Thiazolidinones

The synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines highlights the potential of thiazolidinones in medicinal chemistry. This research provides insights into the conformation and potential applications of thiazolidin-4-ones, which may offer indirect relevance to the structural and synthetic explorations of the specified compound (Issac & Tierney, 1996).

Pharmacological Profile of Benzothiazepine

A review focusing on 1,5-benzothiazepines, highlighting their diverse bioactivities, underlines the importance of benzothiazepine derivatives in drug research. This context suggests potential pharmacological applications for compounds incorporating benzothiazepine structures, indicating areas where the compound might find relevance (Dighe et al., 2015).

Synthetic Aspects of Benzodiazepines

This review discusses synthetic strategies for 1,4- and 1,5-benzodiazepines, highlighting their significant role in biological activities. Given the structural complexity and potential pharmacological importance of such compounds, this review provides a backdrop against which the applications of the specified compound could be considered (Teli et al., 2023).

Mechanism of Action

Properties

IUPAC Name |

7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S.BrH/c1-2-3-13-7-4-8-9(15-6-14-8)5-10(7)16-11(13)12;/h2,4-5,12H,1,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMNCSMVJGDMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC3=C(C=C2SC1=N)OCO3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}acetic acid](/img/structure/B1448061.png)

![Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B1448064.png)

![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1448065.png)

![2-[4-Hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B1448070.png)

![2-Methyl-2-[(trimethylsilyl)oxy]propanamide](/img/structure/B1448074.png)

![1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448078.png)

![[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol](/img/structure/B1448079.png)

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1448084.png)